N-(Pyridin-2-yl)-4-sulfanylbutanamide
Description
Properties
CAS No. |
93289-57-7 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
N-pyridin-2-yl-4-sulfanylbutanamide |
InChI |
InChI=1S/C9H12N2OS/c12-9(5-3-7-13)11-8-4-1-2-6-10-8/h1-2,4,6,13H,3,5,7H2,(H,10,11,12) |
InChI Key |
ZKHRLBBTDFNOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCS |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(Pyridin-2-yl)-4-sulfanylbutanamide
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the amide bond between a 4-sulfanylbutanoic acid derivative and 2-aminopyridine.
- Introduction or preservation of the sulfanyl (–SH) group on the butanamide chain.
The challenge lies in maintaining the sulfanyl group during amide bond formation, as thiol groups are prone to oxidation or side reactions.
Specific Synthetic Routes
Amide Bond Formation via Coupling Reagents
One common approach is the direct coupling of 4-sulfanylbutanoic acid (or its activated ester) with 2-aminopyridine using peptide coupling reagents such as:
- Carbodiimides (e.g., EDC, DCC)
- HATU or HBTU
- Mixed anhydrides or acid chlorides
This method requires careful control of reaction conditions to avoid oxidation of the thiol group.
Use of Protected Thiol Precursors
To prevent oxidation, the sulfanyl group is often protected during the amide bond formation. Common protecting groups include:
- Acetyl or thioacetate protecting groups, which can be removed post-amide formation.
- Disulfide formation followed by reduction.
After amide coupling, the protecting group is removed under mild conditions to regenerate the free sulfanyl group.
Reduction of Nitro Precursors
An alternative method involves the reduction of nitro-substituted precursors to the corresponding amines, followed by coupling with 4-sulfanylbutanoic acid derivatives. For example, the reduction of nitropyridine derivatives to aminopyridines using hydrazine and Rh/C catalyst has been reported to yield protected N-pyridinyl-N-hydroxylamines, which can be further transformed into the target amide.
Representative Synthetic Procedure from Patent Literature
According to patent EP0060093B1, amide derivatives similar to this compound can be synthesized by reacting 2-aminopyridine with 4-sulfanylbutanoyl chloride or its equivalents under controlled conditions to afford the desired amide with the sulfanyl group intact.
Reaction Conditions and Optimization
Catalysts and Reducing Agents
Solvents and Temperature
- Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for coupling reactions.
- Low temperatures (0–5°C) during acid chloride addition help minimize side reactions.
- Mild heating (room temperature to 50°C) is used during amide bond formation.
Protection and Deprotection Steps
- Thiol protection as thioacetates or disulfides is performed prior to amide formation.
- Deprotection is typically achieved by mild base hydrolysis or reduction.
Analytical Data and Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of the pyridine ring, amide linkage, and sulfanyl butyl chain.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹) and thiol S–H stretch (~2550–2600 cm⁻¹).
- Mass Spectrometry: Molecular ion peak confirming molecular weight.
- Elemental Analysis: Consistency with calculated values for C, H, N, and S.
Summary Table of Preparation Methods
Research Findings and Observations
- The presence of the sulfanyl group is critical for biological activity in many derivatives; hence, maintaining its integrity during synthesis is essential.
- Hydrazine reduction with Rh/C catalyst is a reliable method to prepare aminopyridine intermediates without over-reduction, facilitating subsequent amide formation.
- Patent literature confirms the feasibility of direct amide formation from acid chlorides and aminopyridines, provided oxidation of thiol is controlled.
- No comprehensive alternative synthetic routes beyond these classical methods have been widely reported, indicating the robustness of these approaches.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-mercapto-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Butanamide, 4-mercapto-N-2-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Butanamide, 4-mercapto-N-2-pyridinyl- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridinyl group can interact with nucleic acids or other biomolecules, affecting their function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfur-Containing Amides and Sulfonamides
Key Observations :
- Chain Length and Flexibility : The target compound’s shorter butanamide chain may enhance membrane permeability compared to bulkier analogs like the pentanamide derivative in .
- Sulfur Functionality : The free thiol (-SH) group distinguishes it from sulfonamide-containing analogs (e.g., ), which exhibit stronger hydrogen-bonding capacity but lower redox activity.
- Aromatic Systems: Pyridine (target) vs. pyrimidine () or fused isoindolinone () rings influence electronic properties and binding selectivity.
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s thiol group increases polarity (lower logP) but reduces stability compared to sulfonamides.
Q & A
Q. What synthetic strategies are commonly employed for preparing N-(pyridin-2-yl)-4-sulfanylbutanamide and its derivatives?
- Methodological Answer : The synthesis typically involves coupling pyridine-2-amine with sulfanylbutanoyl intermediates. For example, thiol-containing precursors can be reacted with activated carbonyl groups (e.g., using carbodiimide coupling agents). Characterization often includes NMR to confirm regioselectivity and LC-MS for purity validation. Similar protocols are detailed in studies of structurally analogous sulfonamides, where Schlenk techniques under inert atmospheres prevent thiol oxidation .
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (~100 K) minimizes thermal motion artifacts. SHELXL (via the SHELX suite) is widely used for refinement, leveraging Hirshfeld atom refinement (HAR) to model hydrogen bonding and sulfanyl-group disorder . For example, in related pyrimidine-sulfanyl compounds, R-factors < 0.05 are achievable with high-resolution data (d-spacing < 0.8 Å) .
Q. What spectroscopic techniques are critical for characterizing the sulfanyl group in this compound?
- Methodological Answer :
- FT-IR : S-H stretches (~2550 cm) and C-S vibrations (~700 cm).
- Raman Spectroscopy : Enhanced sensitivity to S-S dimerization under oxidative conditions.
- NMR : chemical shifts for the sulfanyl proton (δ ~1.5–2.5 ppm, broad) and shifts for the adjacent carbonyl (δ ~170 ppm). These methods are benchmarked in studies of sulfanyl-acetamide derivatives .
Advanced Research Questions
Q. How can computational methods address contradictions in experimental data (e.g., bond length discrepancies in X-ray vs. DFT models)?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can validate geometric parameters. For instance, if X-ray data shows a C-S bond length of 1.82 Å but DFT predicts 1.78 Å, solvent effects (e.g., PCM models) or crystal packing forces may explain deviations. Such analyses are critical for resolving conflicts in sulfur-containing heterocycles .
Q. What strategies mitigate challenges in synthesizing air-sensitive sulfanyl intermediates?
- Methodological Answer :
- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent thiol oxidation to disulfides.
- Stabilizing Agents : Additives like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) preserve sulfhydryl groups.
- Low-Temperature Quenching : Rapid cooling (-78°C) after reaction completion minimizes degradation. These approaches are validated in studies of sulfanylpyrimidine derivatives .
Q. How do substituents on the pyridine ring influence the compound’s reactivity and bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO) at the pyridine 4-position increase electrophilicity of the sulfanyl group, enhancing nucleophilic substitution reactivity. Conversely, electron-donating groups (e.g., -OCH) stabilize the thiolate form, affecting redox behavior. Antimicrobial assays (e.g., MIC tests against S. aureus) for derivatives show structure-activity relationships (SARs) correlating substituent polarity with bioactivity .
Key Challenges and Solutions
- Thiol Oxidation : Use argon-purged solvents and radical scavengers (e.g., TEMPO) during synthesis .
- Crystallographic Disorder : Employ twin refinement in SHELXL for overlapping sulfanyl/pyridine moieties .
- Bioactivity Variability : Combine QSAR models with high-throughput screening to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
